molecular formula C7H14ClNO3S B1435655 methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride CAS No. 1807939-72-5

methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride

Cat. No.: B1435655
CAS No.: 1807939-72-5
M. Wt: 227.71 g/mol
InChI Key: YRVCZNGILXBQNK-RGMNGODLSA-N
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Description

Methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of an acetylsulfanyl group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobutanoic acid and acetyl chloride.

    Formation of Intermediate: The 2-aminobutanoic acid is reacted with acetyl chloride in the presence of a base to form an acetylated intermediate.

    Thioester Formation: The intermediate is then treated with a thiol reagent to introduce the sulfanyl group, forming the desired thioester.

    Esterification: The thioester is esterified using methanol and a suitable catalyst to yield the final product, methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride involves its interaction with specific molecular targets. The acetylsulfanyl group may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate: The non-hydrochloride form.

    Methyl (2S)-4-(acetylsulfanyl)-2-aminopentanoate: A similar compound with an extended carbon chain.

    Ethyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate: An ethyl ester analog.

Uniqueness

Methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride is unique due to its specific stereochemistry and the presence of both acetylsulfanyl and amino groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl (2S)-4-acetylsulfanyl-2-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S.ClH/c1-5(9)12-4-3-6(8)7(10)11-2;/h6H,3-4,8H2,1-2H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVCZNGILXBQNK-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)SCC[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807939-72-5
Record name methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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